molecular formula C20H15FN4O2 B4356492 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B4356492
M. Wt: 362.4 g/mol
InChI Key: MBVFTFBTPCRPDH-UHFFFAOYSA-N
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Description

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring, an isoxazole ring, and a fluorobenzyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide is unique due to its combination of a pyrazole ring, an isoxazole ring, and a fluorobenzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-16-8-4-5-14(11-16)13-25-10-9-19(23-25)22-20(26)17-12-18(27-24-17)15-6-2-1-3-7-15/h1-12H,13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVFTFBTPCRPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide
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N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide

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